

# Eleclazine Hydrochloride: A Technical Guide to its Discovery, Development, and Discontinuation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Eleclazine hydrochloride (GS-6615) is a selective inhibitor of the late cardiac sodium current (INaL). Initially developed by Gilead Sciences, it was investigated as a potential therapeutic agent for a variety of cardiac arrhythmias, including Long QT Syndrome Type 3 (LQT3), hypertrophic cardiomyopathy (HCM), and ventricular tachycardia/fibrillation (VT/VF). The rationale for its development was based on the growing understanding that enhanced INaL is a significant contributor to the pathophysiology of these conditions. Preclinical studies in various animal models demonstrated the potential of Eleclazine to suppress arrhythmias without adversely affecting normal cardiac conduction. However, despite promising early-stage results, the clinical development program for Eleclazine was ultimately terminated. This guide provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development, and eventual discontinuation of Eleclazine hydrochloride.

# Introduction: The Late Sodium Current as a Therapeutic Target

The cardiac sodium channel, Nav1.5, is responsible for the rapid upstroke of the cardiac action potential through a large, transient inward sodium current (INaP). However, a small, sustained component of this current, known as the late sodium current (INaL), persists throughout the plateau phase of the action potential. Under physiological conditions, INaL is very small, but it



can be significantly enhanced in various pathological states, including genetic mutations (e.g., LQT3), myocardial ischemia, and heart failure.

An increase in INaL can lead to several detrimental effects on cardiac electrophysiology:

- Prolongation of the Action Potential Duration (APD): The sustained inward current opposes repolarization, leading to a longer APD and a prolonged QT interval on the electrocardiogram (ECG).
- Early Afterdepolarizations (EADs): APD prolongation can create a window for the reactivation of L-type calcium channels, leading to EADs, which are triggers for ventricular arrhythmias.
- Intracellular Sodium and Calcium Overload: The persistent influx of sodium through the late current can lead to an accumulation of intracellular sodium. This, in turn, reverses the direction of the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium concentration. Calcium overload can cause delayed afterdepolarizations (DADs) and contractile dysfunction.

The recognition of the pathological role of enhanced INaL led to the development of selective inhibitors as a novel antiarrhythmic strategy. The goal was to target the pathological late current while having minimal effect on the peak sodium current, thereby avoiding the proarrhythmic effects associated with traditional sodium channel blockers that primarily target INaP.

# Discovery and Preclinical Development of Eleclazine (GS-6615)

Eleclazine, a benzoxazepine derivative, emerged from a drug discovery program at Gilead Sciences aimed at identifying potent and selective inhibitors of INaL.

### **Mechanism of Action**

Eleclazine selectively inhibits the late sodium current (INaL) with significantly less potency against the peak sodium current (INaP). This selectivity is crucial for its intended therapeutic effect of shortening the abnormally prolonged action potential duration in pathological conditions without affecting normal cardiac conduction.



# **Preclinical Pharmacology**

A series of preclinical studies were conducted to evaluate the efficacy and safety of Eleclazine in various in vitro and in vivo models.

Table 1: Preclinical Efficacy of Eleclazine Hydrochloride

| Model System                                                        | Key Findings                                                           | Quantitative Data                                                              | Reference |
|---------------------------------------------------------------------|------------------------------------------------------------------------|--------------------------------------------------------------------------------|-----------|
| Rabbit Ventricular<br>Myocytes (ATX-II<br>induced INaL)             | Potent inhibition of enhanced INaL.                                    | IC50 = 0.7 μM                                                                  | [1]       |
| Porcine Model of<br>Catecholamine-<br>Induced VT                    | Reduced incidence of ventricular premature beats, couplets, and VT.    | 51% reduction in<br>VPBs and couplets;<br>56% reduction in 3- to<br>7-beat VT. | [2]       |
| Porcine Model of<br>Autonomically<br>Induced Atrial<br>Fibrillation | Suppressed atrial premature beats and atrial fibrillation.             | >3-fold reduction in epinephrine-induced APBs.                                 | [3]       |
| Rabbit Isolated Hearts<br>(LQT3 model)                              | Shortened APD and QT interval, and suppressed ventricular arrhythmias. | -                                                                              | [1]       |
| Mouse Model of Rett<br>Syndrome                                     | Inhibited INaL and shortened ventricular AP duration.                  | -                                                                              | [4]       |

Table 2: Preclinical Selectivity of Eleclazine Hydrochloride



| Current                       | IC50     | Fold Selectivity (vs. INaL) | Reference |
|-------------------------------|----------|-----------------------------|-----------|
| Late INa (ATX-II<br>enhanced) | 0.62 μΜ  | -                           | [5]       |
| Peak INa                      | > 52 μM  | > 84-fold                   | [5]       |
| IKr (hERG)                    | ~14.2 μM | ~23-fold                    | [6][7]    |

### **Experimental Protocols**

- Objective: To determine the potency of Eleclazine in inhibiting the late sodium current.
- Methodology:
  - Ventricular myocytes were isolated from rabbit hearts.
  - Whole-cell patch-clamp recordings were performed.
  - The late sodium current (INaL) was enhanced using the sea anemone toxin (ATX-II).
  - Eleclazine was perfused at various concentrations to determine the concentrationresponse relationship and calculate the IC50 value.[1]
- Objective: To assess the in vivo efficacy of Eleclazine in a large animal model of arrhythmia.
- Methodology:
  - Closed-chest anesthetized Yorkshire pigs were used.
  - Ventricular tachycardia (VT) was induced by an intravenous bolus of epinephrine (2.0 μg/kg).
  - Eleclazine (0.3 mg/kg) was administered intravenously over 15 minutes.
  - The incidence of ventricular premature beats (VPBs), couplets, and VT was quantified before and after drug administration.



# **Clinical Development of Eleclazine**

Based on the promising preclinical data, Eleclazine entered clinical development for several cardiovascular indications.

#### **Phase 2 and 3 Clinical Trials**

Eleclazine was investigated in clinical trials for:

- Long QT Syndrome Type 3 (LQT3): A genetic disorder caused by mutations in the SCN5A gene leading to an enhanced INaL.
- Hypertrophic Cardiomyopathy (HCM): A condition where enhanced INaL is thought to contribute to arrhythmias and diastolic dysfunction. The largest trial was the LIBERTY-HCM study.[8]
- Ventricular Tachycardia (VT) and Ventricular Fibrillation (VF): In patients with implantable cardioverter-defibrillators (ICDs).

### The LIBERTY-HCM Trial

The "Effect of Late Sodium Current Inhibition on Exercise Capacity in Subjects With Symptomatic Hypertrophyic Cardiomyopathy" (LIBERTY-HCM) trial was a significant phase 2/3 study designed to evaluate the efficacy and safety of Eleclazine in patients with symptomatic HCM.[8][9]

Table 3: LIBERTY-HCM Trial Protocol



| Parameter          | Details                                                                                            |
|--------------------|----------------------------------------------------------------------------------------------------|
| Study Design       | Randomized, double-blind, placebo-controlled, multicenter                                          |
| Primary Objective  | To evaluate the effect of Eleclazine on exercise capacity as measured by peak oxygen uptake (pVO2) |
| Patient Population | Symptomatic HCM patients (NYHA Class ≥ II or CCS Class ≥ II)                                       |
| Intervention       | Eleclazine (30 mg loading dose, then 3 mg or 6 mg daily) or placebo                                |
| Planned Enrollment | 180 patients                                                                                       |

## **Discontinuation of Clinical Development**

In late 2016, Gilead Sciences announced the termination of the entire Eleclazine clinical development program.[10] The decision was based on a thorough analysis of the cumulative data, which did not support the continuation of the trials.

- VT/VF Trial: The trial in patients with VT/VF and ICDs failed to show a reduction in ICD shocks and pacing events compared to placebo.[10]
- LIBERTY-HCM Trial: The LIBERTY-HCM trial was terminated before completion. While the specific results were not immediately disclosed, the overall data did not support the drug's efficacy in this patient population.[10][11]
- LQT3 Trial: The trial in patients with LQT3 was also discontinued as part of the overall program termination.[10]

# Signaling Pathways and Experimental Workflows Signaling Pathway of INaL Inhibition

The therapeutic rationale for Eleclazine is based on its ability to modulate the downstream consequences of an enhanced late sodium current.





Click to download full resolution via product page



Caption: Pathophysiological cascade initiated by enhanced INaL and the point of intervention by Eleclazine.

## **Experimental Workflow for Preclinical Efficacy Testing**

The preclinical evaluation of Eleclazine followed a logical progression from in vitro characterization to in vivo arrhythmia models.



Click to download full resolution via product page

Caption: A representative experimental workflow for the preclinical evaluation of Eleclazine.

### Conclusion

Eleclazine hydrochloride was a promising, selective inhibitor of the late cardiac sodium current that showed considerable potential in preclinical models of cardiac arrhythmia. Its development was based on a strong scientific rationale targeting a key mechanism in the pathophysiology of several cardiac disorders. However, the translation from preclinical promise to clinical efficacy proved to be a significant challenge, ultimately leading to the discontinuation of its development program. The story of Eleclazine underscores the complexities of antiarrhythmic drug development and the critical importance of demonstrating clear clinical benefit in well-designed trials. The data generated from the Eleclazine program, nevertheless, contributes valuable knowledge to the field and may inform the development of future therapies targeting the late sodium current.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. The novel late Na+ current inhibitor, GS-6615 (eleclazine) and its anti-arrhythmic effects in rabbit isolated heart preparations PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eleclazine, an inhibitor of the cardiac late sodium current, is superior to flecainide in suppressing catecholamine-induced ventricular tachycardia and T-wave alternans in an intact porcine model PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eleclazine, a new selective cardiac late sodium current inhibitor, confers concurrent protection against autonomically induced atrial premature beats, repolarization alternans and heterogeneity, and atrial fibrillation in an intact porcine model PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Eleclazine exhibits enhanced selectivity for long QT syndrome type 3-associated late Na+ current PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Novel Approach Targeting the Complex Pathophysiology of Hypertrophic Cardiomyopathy: The Impact of Late Sodium Current Inhibition on Exercise Capacity in Subjects with Symptomatic Hypertrophic Cardiomyopathy (LIBERTY-HCM) Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hcmbeat.com [hcmbeat.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Eleclazine Hydrochloride: A Technical Guide to its Discovery, Development, and Discontinuation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8068773#eleclazine-hydrochloride-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com